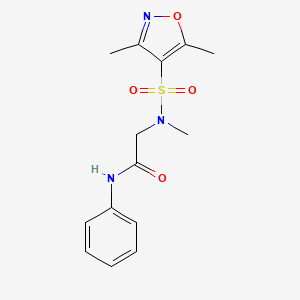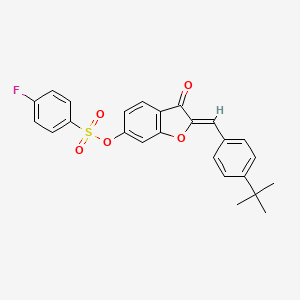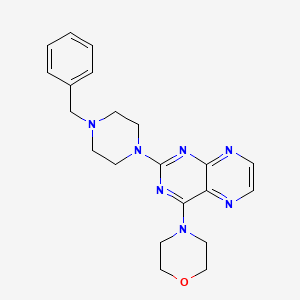
2-(N-methyl3,5-dimethyl-1,2-oxazole-4-sulfonamido)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-methyl3,5-dimethyl-1,2-oxazole-4-sulfonamido)-N-phenylacetamide is a complex organic compound with a unique structure that includes an oxazole ring, a sulfonamide group, and a phenylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methyl3,5-dimethyl-1,2-oxazole-4-sulfonamido)-N-phenylacetamide typically involves multiple steps. One common route starts with the preparation of the oxazole ring, followed by the introduction of the sulfonamide group. The final step involves the acylation of the phenylacetamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(N-methyl3,5-dimethyl-1,2-oxazole-4-sulfonamido)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(N-methyl3,5-dimethyl-1,2-oxazole-4-sulfonamido)-N-phenylacetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 2-(N-methyl3,5-dimethyl-1,2-oxazole-4-sulfonamido)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can act as a hydrogen bond donor or acceptor, facilitating interactions with enzymes or receptors. The oxazole ring may contribute to the compound’s stability and binding affinity. Overall, the compound’s effects are mediated by its ability to modulate biological processes at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,3-dimethylphenyl)-2-(N-methyl3,5-dimethyl-1,2-oxazole-4-sulfonamido)acetamide
- 3,4-dimethyl-N-[2-(N-methyl3,5-dimethyl-1,2-oxazole-4-sulfonamido)ethyl]benzamide
- 2-(N-methyl3,5-dimethyl-1,2-oxazole-4-sulfonamido)benzene-1-carbothioamide
Uniqueness
2-(N-methyl3,5-dimethyl-1,2-oxazole-4-sulfonamido)-N-phenylacetamide is unique due to its specific combination of functional groups and structural features The presence of the oxazole ring and sulfonamide group provides distinct chemical properties and reactivity compared to similar compounds
Propriétés
Formule moléculaire |
C14H17N3O4S |
|---|---|
Poids moléculaire |
323.37 g/mol |
Nom IUPAC |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-methylamino]-N-phenylacetamide |
InChI |
InChI=1S/C14H17N3O4S/c1-10-14(11(2)21-16-10)22(19,20)17(3)9-13(18)15-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3,(H,15,18) |
Clé InChI |
AZZOXYHTEHZRMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide](/img/structure/B15107432.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate](/img/structure/B15107444.png)
![tert-butyl {[(2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B15107457.png)
![(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-bromobenzoate](/img/structure/B15107465.png)

![3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-methoxybenzyl)propanamide](/img/structure/B15107478.png)
![3-(imidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B15107480.png)
![3-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine](/img/structure/B15107486.png)
![5-(4-bromophenyl)sulfonyl-6-imino-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B15107499.png)
![N-{6,6-dimethyl-7-oxo-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-yl}-4-methylbenzamide hydrochloride](/img/structure/B15107504.png)
![3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B15107516.png)
![1-[5-chloro-4-methyl-2-(pentyloxy)benzenesulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B15107517.png)

